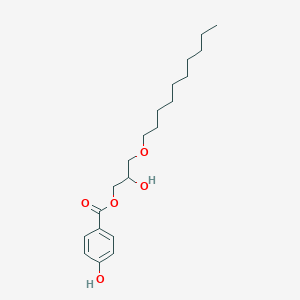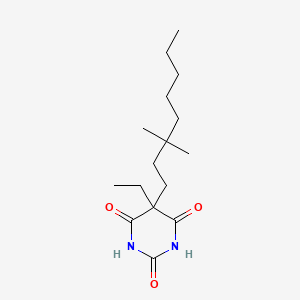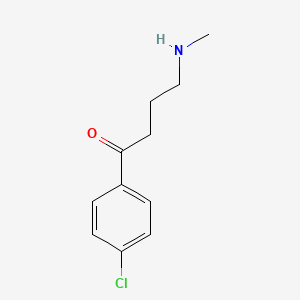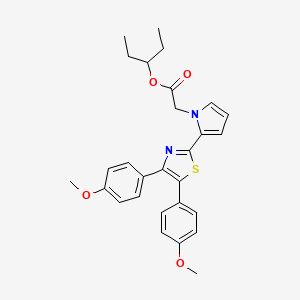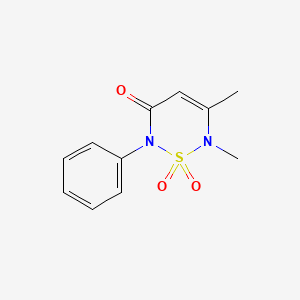
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione” is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: Phenylhydrazine, dimethyl ketone, and sulfur-containing reagents.
Reaction Conditions: The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or acetonitrile may be used, and the reaction mixture is typically heated to facilitate cyclization.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the process is cost-effective and efficient. This might involve:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conditions vary widely but may include catalysts or specific solvents to enhance reaction rates.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic uses, possibly as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione exerts its effects would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: It could act as a catalyst, lowering the activation energy of a reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazines: Compounds with similar ring structures but different substituents.
Phenylhydrazones: Related compounds with a phenyl group attached to a hydrazone moiety.
Uniqueness
5,6-Dimethyl-2-phenyl-1lambda~6~,2,6-thiadiazine-1,1,3(2H,6H)-trione is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106687-43-8 |
|---|---|
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
5,6-dimethyl-1,1-dioxo-2-phenyl-1,2,6-thiadiazin-3-one |
InChI |
InChI=1S/C11H12N2O3S/c1-9-8-11(14)13(17(15,16)12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
GDFRRDGCBKALBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(S(=O)(=O)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


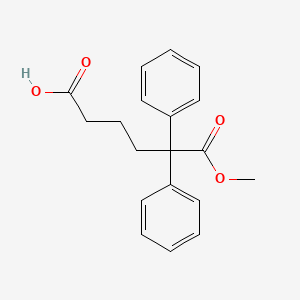
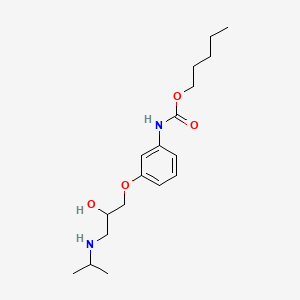
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
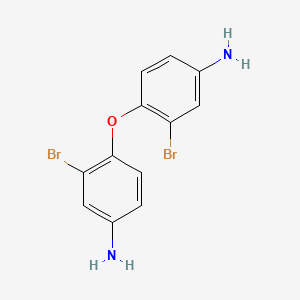
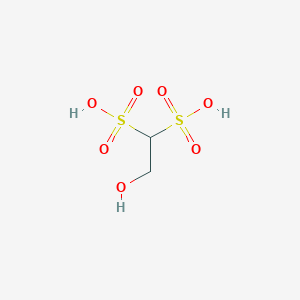
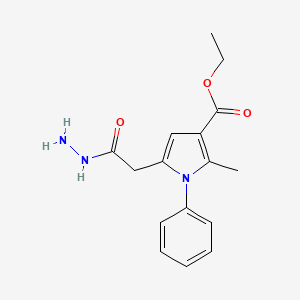

![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
